Deoxyguanosine

Description

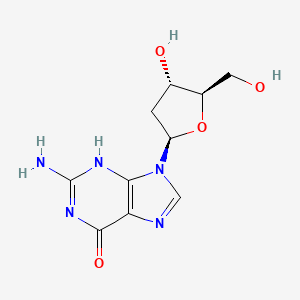

Structure

3D Structure

Properties

IUPAC Name |

2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O4/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H3,11,13,14,18)/t4-,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKBGVTZYEHREMT-KVQBGUIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30883626 | |

| Record name | Guanosine, 2'-deoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Deoxyguanosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000085 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

961-07-9, 38559-49-8 | |

| Record name | Deoxyguanosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=961-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deoxyguanosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000961079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deoxyguanosine-14C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038559498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanosine, 2'-deoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Guanosine, 2'-deoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-deoxyguanosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.278 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2'-DEOXYGUANOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9481N71RO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Deoxyguanosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000085 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

300 °C | |

| Record name | Deoxyguanosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000085 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Role of Deoxyguanosine in DNA Synthesis and Stability

Abstract

This compound, a fundamental purine (B94841) nucleoside, is a cornerstone of genetic integrity and cellular function. As a precursor to this compound triphosphate (dGTP), it is indispensable for the synthesis of DNA, the blueprint of life. The unique chemical properties of its guanine (B1146940) base, particularly its ability to form three hydrogen bonds with cytosine, confer significant thermal stability to the DNA double helix. However, this same chemical nature renders this compound the most susceptible of the four DNA bases to oxidative damage. The formation of lesions such as 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) poses a significant threat to genomic stability, as they are highly mutagenic. This guide provides a comprehensive technical overview of the multifaceted role of this compound, detailing its incorporation into DNA, its contribution to helical stability, the mechanisms of its oxidative damage, and the cellular pathways that have evolved to repair such damage. We present detailed experimental protocols for the analysis of these processes and summarize key quantitative data to serve as a valuable resource for professionals in research and drug development.

The Role of this compound in DNA Synthesis

This compound is not directly incorporated into DNA. First, it must be phosphorylated to its triphosphate form, this compound triphosphate (dGTP). dGTP is one of the four deoxynucleoside triphosphates (dNTPs) that serve as the fundamental building blocks for DNA replication and repair.[1][2][3]

Biosynthesis of this compound Triphosphate (dGTP)

Cells produce dGTP through two primary metabolic routes: the de novo pathway and the salvage pathway.

-

De Novo Synthesis: This pathway builds purine rings from simpler precursor molecules. The process culminates in the formation of inosine (B1671953) monophosphate (IMP), which is then converted to guanosine (B1672433) monophosphate (GMP). Subsequently, GMP is phosphorylated to GDP and then to GTP. Finally, the enzyme ribonucleotide reductase (RNR) reduces GTP to this compound diphosphate (B83284) (dGDP), which is then phosphorylated to yield dGTP.

-

Salvage Pathway: This energy-efficient pathway recycles purine bases and nucleosides from the degradation of DNA and RNA.[4][5][6][7] Free guanine is converted to GMP by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which utilizes phosphoribosyl pyrophosphate (PRPP) as a co-substrate.[5][7] Similarly, this compound can be phosphorylated by this compound kinase (dGK) to form dGMP, which then enters the phosphorylation cascade to dGTP.[8] The salvage pathway is particularly crucial in tissues that cannot perform de novo synthesis.[6][7]

Incorporation into DNA

During DNA synthesis, DNA polymerase enzymes catalyze the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing DNA strand and the 5'-alpha-phosphate group of an incoming dGTP molecule.[1][2] This reaction is template-directed; dGTP is specifically incorporated opposite a deoxycytidine (dC) residue on the template strand, following Watson-Crick base-pairing rules.[2][3] The cleavage of the high-energy pyrophosphate (PPi) from dGTP provides the energy required for this polymerization reaction.[1][2]

Contribution of this compound to DNA Stability

The stability of the DNA double helix is critical for the faithful storage and transmission of genetic information. The guanine base of this compound plays a paramount role in this stability.

Guanine-Cytosine (G-C) Base Pairing

Guanine pairs specifically with cytosine via three hydrogen bonds. In contrast, adenine (B156593) (A) and thymine (B56734) (T) are connected by only two hydrogen bonds.[9][10][11] The three hydrogen bonds in a G-C pair involve:

-

The amino group at C-2 of guanine and the keto group at C-2 of cytosine.[10]

-

The N-1 hydrogen of guanine and the N-3 of cytosine.[10]

-

The keto group at C-6 of guanine and the amino group at C-4 of cytosine.[10]

This additional hydrogen bond makes G-C pairs significantly more thermally stable than A-T pairs.[10][11] Consequently, DNA regions with a higher G-C content have a higher melting temperature (Tm), the temperature at which half of the double-stranded DNA molecules dissociate into single strands.

Table 1: Comparison of DNA Base Pair Properties

| Feature | Adenine-Thymine (A-T) | Guanine-Cytosine (G-C) |

| Purine | Adenine | Guanine |

| Pyrimidine | Thymine | Cytosine |

| Hydrogen Bonds | 2 | 3 |

| Relative Stability | Lower | Higher |

This compound Instability: Oxidative Damage

Despite its contribution to stability, this compound is the nucleoside most vulnerable to oxidative damage due to guanine having the lowest one-electron reduction potential among the four DNA bases.[12][13][14] This damage is primarily caused by reactive oxygen species (ROS) generated during normal cellular metabolism or from exposure to exogenous agents.[15][16]

Table 2: One-Electron Reduction Potentials of DNA Nucleosides

| Nucleoside | Reduction Potential (Volts vs. NHE) |

| Guanine | 1.29 |

| Adenine | 1.42 |

| Cytosine | 1.6 |

| Thymine | 1.7 |

| Data sourced from literature.[14] |

Formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG)

The most common and well-studied oxidative lesion is 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG or 8-OHdG).[12][13][17][18] It is formed when a hydroxyl radical attacks the C8 position of the guanine ring.[15][19] 8-oxo-dG is a potent premutagenic lesion because it can readily adopt a syn conformation, which allows it to form a stable Hoogsteen base pair with adenine during DNA replication.[20][21]

If this 8-oxo-dG:A mispair is not repaired, a subsequent round of replication will result in a permanent G:C to T:A transversion mutation, a common mutation found in various cancers.[20][21][22]

References

- 1. What Is this compound Triphosphate (dGTP)? [excedr.com]

- 2. dGTP: Structure, Function & Applications in Biotechnology [baseclick.eu]

- 3. Exploring the Four Types of dNTPs: Essential Components... [sbsgenetech.com]

- 4. microbenotes.com [microbenotes.com]

- 5. thesciencenotes.com [thesciencenotes.com]

- 6. quora.com [quora.com]

- 7. Nucleotide salvage - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Guanine - Wikipedia [en.wikipedia.org]

- 10. Base pairing [bch.cuhk.edu.hk]

- 11. youtube.com [youtube.com]

- 12. portlandpress.com [portlandpress.com]

- 13. In vitro and in vivo effects of oxidative damage to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. DNA oxidation - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. nbinno.com [nbinno.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. 8-Oxo-2'-deoxyguanosine - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

- 20. Towards a comprehensive view of 8-oxo-7,8-dihydro-2’-deoxyguanosine: Highlighting the intertwined roles of DNA damage and epigenetics in genomic instability - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 8-Oxo-2′-deoxyguanosine replication in mutational hot spot sequences of the p53 gene in human cells is less mutagenic than that of the corresponding formamidopyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

Deoxyguanosine Triphosphate (dGTP): A Cornerstone of Cellular Metabolism and Genome Integrity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deoxyguanosine triphosphate (dGTP) is a fundamental molecule in cellular metabolism, primarily recognized for its indispensable role as a building block for DNA synthesis and repair. However, its functions extend beyond this canonical role, influencing critical cellular processes such as nucleotide pool balance, antiviral responses, and the maintenance of genomic stability. Dysregulation of dGTP levels is implicated in the pathophysiology of numerous diseases, including cancer and viral infections, making the enzymes and pathways involved in its metabolism attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the multifaceted functions of dGTP in cellular metabolism, detailed experimental protocols for its study, and quantitative data to support further research and drug development endeavors.

Core Functions of dGTP in Cellular Metabolism

A Fundamental Precursor for DNA Synthesis and Repair

This compound triphosphate, a purine (B94841) nucleotide, is one of the four deoxyribonucleoside triphosphates (dNTPs) essential for the enzymatic synthesis of DNA.[1][2] During DNA replication and repair, DNA polymerases incorporate dGTP into the growing DNA strand, forming a phosphodiester bond with the 3'-hydroxyl group of the preceding nucleotide.[1][2] The cleavage of the pyrophosphate moiety from dGTP provides the energy required for this polymerization reaction.[1] The precise and balanced supply of all four dNTPs, including dGTP, is critical for the fidelity of DNA replication.[3]

Role in Purine Metabolism

dGTP is an integral component of the purine metabolic network. Its synthesis is achieved through two primary pathways: the de novo pathway and the salvage pathway. The de novo pathway synthesizes purines from simpler precursors, while the salvage pathway recycles purine bases and nucleosides from the degradation of nucleic acids.[3] The regulation of these pathways is crucial for maintaining appropriate intracellular dGTP levels.

Allosteric Regulation of SAMHD1

Beyond its role as a substrate, dGTP is a key allosteric activator of the sterile alpha motif and HD-domain containing protein 1 (SAMHD1).[1][4] SAMHD1 is a dNTP triphosphohydrolase that degrades dNTPs into their corresponding deoxynucleosides and inorganic triphosphate.[5] This enzymatic activity is critical for maintaining low dNTP levels in non-dividing cells, thereby restricting the replication of retroviruses like HIV that require dNTPs for reverse transcription.[5] The binding of dGTP (or GTP) to the allosteric sites of SAMHD1 induces a conformational change that activates its catalytic function.[4]

Quantitative Data

Intracellular dGTP Concentrations

The intracellular concentration of dGTP is tightly regulated and varies depending on the cell type, cell cycle phase, and metabolic state. Imbalances in dNTP pools can lead to increased mutation rates and genomic instability.[3][6]

| Cell/Tissue Type | Condition | dATP (pmol/10⁶ cells) | dGTP (pmol/10⁶ cells) | dCTP (pmol/10⁶ cells) | dTTP (pmol/10⁶ cells) | Reference(s) |

| Normal Human Bone Marrow | - | 1.5 | 0.4 | 0.6 | 1.4 | [7] |

| PHA-stimulated Lymphocytes (72h) | - | 3.7 | 1.9 | 2.9 | 9.4 | [7] |

| Leukemia Patient Bone Marrow | - | ~4.5 | ~1.2 | ~1.8 | ~4.2 | [7] |

| Monocyte-derived Macrophages (MDMs) | Untreated | ~2 | ~1 | ~5 | ~10 | [8] |

| MDMs | Vpx-treated (Day 1) | ~10 | ~8 | ~10 | ~15 | [8] |

Kinetic Parameters of dGTP-Metabolizing Enzymes

The efficiency and fidelity of DNA synthesis are influenced by the kinetic parameters of DNA polymerases for their dNTP substrates. Similarly, the regulation of dNTP pools is governed by the kinetics of enzymes like ribonucleotide reductase.

| Enzyme | Substrate | K_m (µM) | V_max (relative) | Reference(s) |

| Human DNA Polymerase α | dGTP | 1.2 | - | [1] |

| Human DNA Polymerase δ | dGTP | 2.8 | - | [1] |

| Human DNA Polymerase γ | dGTP | 0.8 | - | [1] |

| Human DNA Polymerase β | dGTP | 7.8 | - | [7] |

| Ribonucleotide Reductase (T. volcanium) | GDP | 300 ± 60 | - | [9] |

Signaling Pathways and Regulatory Networks

dGTP Biosynthesis and Degradation

The maintenance of dGTP homeostasis is a dynamic process involving both synthesis and degradation. The de novo and salvage pathways contribute to dGTP production, while enzymes like SAMHD1 are responsible for its catabolism.

Regulation of dNTP Pools by SAMHD1

The enzymatic activity of SAMHD1 is a critical control point in the regulation of cellular dNTP pools, with dGTP playing a central role as an allosteric activator.

Contribution to cGAS-STING Innate Immune Signaling

While not a direct signaling molecule itself, dGTP is a crucial component of the nucleotide pool that fuels the cGAS-STING pathway, a key innate immune mechanism for detecting cytosolic DNA. The enzyme cyclic GMP-AMP synthase (cGAS) utilizes GTP and ATP to produce the second messenger cyclic GMP-AMP (cGAMP), which in turn activates the STING protein to initiate an antiviral response.[10]

Experimental Protocols

Quantification of Intracellular dNTP Pools by HPLC-MS/MS

This method offers high sensitivity and specificity for the accurate measurement of dNTP concentrations in cellular or tissue extracts.[11][12]

Workflow Diagram:

Methodology:

-

dNTP Extraction from Mammalian Cells:

-

Harvest a known number of cells (e.g., 1-5 x 10⁶) and wash twice with ice-cold PBS.

-

Lyse the cell pellet with 1 ml of cold 65% methanol (B129727) by vigorous vortexing.[5]

-

Incubate at 95°C for 3 minutes, followed by chilling on ice.[5]

-

Centrifuge at >14,000 x g for 5 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant to a new tube and dry using a speed vacuum concentrator.[5]

-

Resuspend the dried pellet in a known volume of ultrapure water for analysis.

-

-

HPLC Separation:

-

Inject the extracted sample onto a porous graphitic carbon column.[11]

-

Employ a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).[11]

-

-

MS/MS Detection:

SAMHD1 dNTPase Activity Assay

This enzyme-coupled colorimetric assay provides a high-throughput method to measure the dNTPase activity of SAMHD1.[2][13]

Methodology:

-

Reaction Setup:

-

Detection:

-

The reaction is based on the conversion of the triphosphate product of SAMHD1 activity to three molecules of inorganic phosphate (B84403) (Pi) by the pyrophosphatase.

-

The released Pi is detected using a malachite green reagent, which forms a colored complex that can be measured spectrophotometrically at ~650 nm.[13]

-

-

Data Analysis:

-

The rate of color development is proportional to the SAMHD1 dNTPase activity.

-

This assay can be used to screen for inhibitors or activators of SAMHD1.

-

Conclusion and Future Directions

This compound triphosphate is a central metabolite with functions that are critical for DNA replication, repair, and the maintenance of genomic integrity. Its role as an allosteric regulator of SAMHD1 highlights its importance in the innate immune response to viral infections. The intricate regulation of dGTP pools presents numerous opportunities for therapeutic intervention in diseases such as cancer and viral infections. Further research into the precise molecular mechanisms governing dGTP homeostasis and its interplay with various cellular signaling pathways will undoubtedly uncover novel therapeutic targets and strategies. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance our understanding of this vital nucleotide and its role in health and disease.

References

- 1. 2'-Deoxy-6-thioguanosine 5'-triphosphate as a substrate for purified human DNA polymerases and calf thymus terminal deoxynucleotidyltransferase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of Inhibitors of the dNTP Triphosphohydrolase SAMHD1 Using a Novel and Direct High-Throughput Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Attributes | Graphviz [graphviz.org]

- 4. academic.oup.com [academic.oup.com]

- 5. med.emory.edu [med.emory.edu]

- 6. biorxiv.org [biorxiv.org]

- 7. Differential utilization of 2',3'-dithis compound 5'-triphosphate as a substrate for various DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

- 9. Structural determinants and distribution of phosphate specificity in ribonucleotide reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]

- 11. Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. A High-Throughput Enzyme-Coupled Assay for SAMHD1 dNTPase - PMC [pmc.ncbi.nlm.nih.gov]

The Precision of Heredity: An In-depth Technical Guide to Deoxyguanosine Incorporation During DNA Replication

For Researchers, Scientists, and Drug Development Professionals

Abstract

The faithful replication of the genome is paramount to the viability and integrity of all life forms. Central to this process is the precise incorporation of deoxyguanosine triphosphate (dGTP) by DNA polymerases. This technical guide provides a comprehensive examination of the molecular mechanisms governing this compound incorporation during DNA replication. It delves into the intricate choreography of enzymatic activity, conformational dynamics, and the critical role of metal ions that collectively ensure the high fidelity of this fundamental biological process. This document summarizes key quantitative data, details essential experimental protocols, and provides visual representations of the underlying pathways and workflows to serve as a valuable resource for researchers in molecular biology, genetics, and pharmacology.

Introduction

DNA replication is a semi-conservative process wherein each strand of the parental DNA molecule serves as a template for the synthesis of a new complementary strand. The enzymes responsible for this remarkable feat are DNA polymerases, which catalyze the addition of deoxynucleoside triphosphates (dNTPs) to a growing DNA chain. The selection and incorporation of the correct nucleotide, dictated by Watson-Crick base pairing with the template strand, is a process of extraordinary accuracy, with error rates as low as one in every 10^5 to 10^6 bases incorporated.[1][2] This high fidelity is crucial for maintaining genomic stability and preventing mutations that can lead to various diseases, including cancer.[3]

This guide focuses specifically on the incorporation of this compound, a purine (B94841) nucleoside that forms a stable base pair with deoxycytidine. Understanding the intricacies of dGTP incorporation is not only fundamental to our comprehension of DNA replication but also holds significant implications for the development of novel therapeutic agents, such as antiviral and anticancer drugs that often target DNA polymerases.

The Enzymatic Mechanism of this compound Incorporation

The incorporation of dGTP into a nascent DNA strand is a multi-step process orchestrated by the DNA polymerase. This process can be broadly divided into nucleotide binding, a conformational change in the enzyme, the chemical step of phosphodiester bond formation, and subsequent translocation.

The DNA Polymerase Active Site

The active site of a DNA polymerase is a highly conserved region, often described as resembling a right hand with palm, fingers, and thumb domains.[4] The palm domain contains the catalytic residues essential for the nucleotidyl transfer reaction.[4] For the incorporation of dGTP, the incoming nucleotide first binds to a pre-insertion site within the open conformation of the polymerase.[5] The selection of the correct nucleotide is primarily based on the geometric complementarity of the dGTP with the templating deoxycytidine (dC) base.

The Induced-Fit Model and Conformational Changes

Upon the binding of the correct dGTP, the DNA polymerase undergoes a significant conformational change, often referred to as the "fingers-closing" motion.[6][7] This transition from an 'open' to a 'closed' state creates a snug binding pocket around the nascent base pair.[7] This induced-fit mechanism serves as a critical checkpoint for fidelity, as the binding of an incorrect nucleotide does not induce the same optimal conformational change, leading to its dissociation from the active site.[6] Single-molecule Förster resonance energy transfer (smFRET) studies have been instrumental in visualizing these dynamic conformational changes in real-time.

dot

References

- 1. academic.oup.com [academic.oup.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. agilent.com [agilent.com]

- 4. 34.237.233.138 [34.237.233.138]

- 5. Techniques used to study the DNA polymerase reaction pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pre-Steady-State Kinetic Studies of Nucleotide Incorporation into a Single-Nucleotide Gapped DNA Substrate Catalyzed by Human DNA Polymerase β - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Conformational transitions in DNA polymerase I revealed by single-molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]

Deoxyguanosine as a Precursor for Nucleotide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxyguanosine, a purine (B94841) deoxyribonucleoside, is a fundamental building block for the synthesis of this compound triphosphate (dGTP), one of the four essential precursors for DNA replication and repair.[1] The precise regulation of intracellular dGTP pools is critical for maintaining genomic integrity, and dysregulation is implicated in various pathological conditions, including cancer and mitochondrial diseases. This technical guide provides a comprehensive overview of the role of this compound in nucleotide synthesis, focusing on the core metabolic pathways, quantitative data, and detailed experimental protocols relevant to researchers and drug development professionals.

Core Metabolic Pathways: De Novo and Salvage Synthesis

Cells employ two primary pathways to synthesize purine nucleotides: the de novo pathway and the salvage pathway.[2]

-

De Novo Synthesis: This pathway builds purine nucleotides from simpler precursor molecules such as amino acids, ribose-5-phosphate, and CO2. It is a multi-step, energy-intensive process that culminates in the synthesis of inosine (B1671953) monophosphate (IMP).[3][4] IMP then serves as a branch point for the synthesis of adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP).

-

Salvage Pathway: This pathway recycles pre-existing purine bases and nucleosides, including this compound, derived from the breakdown of nucleic acids or from extracellular sources.[5] This pathway is less energy-consuming than de novo synthesis and is crucial in tissues with limited de novo synthetic capacity.[2]

This compound is primarily utilized through the purine salvage pathway. The key enzyme responsible for its initial phosphorylation is this compound kinase (dGK).[6][7]

This compound Phosphorylation and Incorporation into DNA

The metabolic journey of this compound from a precursor to its incorporation into DNA involves a series of phosphorylation steps:

-

This compound to dGMP: this compound is first phosphorylated to this compound monophosphate (dGMP) by this compound kinase (dGK), a critical enzyme primarily located in the mitochondria.[6]

-

dGMP to dGDP: dGMP is subsequently phosphorylated to this compound diphosphate (B83284) (dGDP) by guanylate kinase.

-

dGDP to dGTP: Finally, dGDP is converted to this compound triphosphate (dGTP) by nucleoside diphosphate kinase.

-

Incorporation into DNA: dGTP, along with dATP, dCTP, and dTTP, is then utilized by DNA polymerases for the synthesis of new DNA strands during replication and repair.[8]

Quantitative Data on this compound Metabolism

The following tables summarize key quantitative data related to this compound metabolism, providing a basis for comparison and experimental design.

Table 1: Kinetic Parameters of Human this compound Kinase (dGK)

| Substrate | Enzyme Form | Km (µM) | Vmax (pmol/h/mg protein) | Reference |

| This compound | Wild-type | 0.3 - 50 | Not specified | [5] |

| Deoxyadenosine | Wild-type | 0.6 - 50 | Not specified | [5] |

Note: The kinetics of dGK do not follow a simple Michaelis-Menten model, exhibiting negative cooperativity.[5]

Table 2: Intracellular this compound Triphosphate (dGTP) Concentrations in Various Cell Lines

| Cell Line | Cell Type | dGTP Concentration (pmol/106 cells) | Reference |

| A549 | Human Non-Small Cell Lung Cancer | 12.84 ± 7.91 | [9] |

| HeLa | Human Cervical Cancer | ~1.5 | [10] |

| Normal Human Fibroblasts | Normal Fibroblast | Varies with cell cycle | [11][12] |

| Normal Human Bone Marrow | Normal Hematopoietic Cells | 0.4 | [13] |

| Human Lymphocytes (PHA-stimulated) | Activated Immune Cells | 1.9 | [13] |

Note: dNTP concentrations are highly dependent on the cell cycle stage, with levels peaking during the S phase.[14]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound metabolism.

This compound Kinase (dGK) Assay

This protocol is adapted from a study on the kinetic properties of human dGK.[5]

Objective: To measure the enzymatic activity of this compound kinase in mitochondrial extracts.

Materials:

-

Mitochondrial protein extract

-

Reaction buffer (e.g., Tris-HCl with MgCl2 and ATP)

-

[3H]-deoxyguanosine (radiolabeled substrate)

-

Deoxycytidine (to inhibit cytosolic deoxycytidine kinase)

-

Whatman DE-81 anion-exchange filter papers

-

Scintillation counter and scintillation fluid

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing the reaction buffer, ATP, MgCl2, deoxycytidine, and the mitochondrial protein extract.

-

Initiation: Start the reaction by adding [3H]-deoxyguanosine to the reaction mixture. Incubate at 37°C for a defined period (e.g., 1-18 hours, depending on enzyme concentration).

-

Termination and Separation: Stop the reaction by spotting an aliquot of the reaction mixture onto a Whatman DE-81 filter paper. The filter paper will bind the phosphorylated product ([3H]-dGMP), while the unreacted [3H]-deoxyguanosine can be washed away.

-

Washing: Wash the filter papers extensively with a suitable buffer (e.g., ammonium (B1175870) formate) to remove any unbound radioactivity.

-

Quantification: Place the dried filter papers in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Calculation: Calculate the amount of dGMP formed based on the measured radioactivity and the specific activity of the [3H]-deoxyguanosine. Enzyme activity is typically expressed as picomoles of product formed per hour per milligram of protein.

Quantification of Intracellular dNTP Pools by HPLC

This protocol is a generalized procedure based on established HPLC methods for dNTP analysis.[9][14]

Objective: To extract and quantify the intracellular concentrations of dGTP and other dNTPs from cultured cells.

Materials:

-

Cultured cells

-

Cold methanol (B129727) or trichloroacetic acid (TCA) for extraction

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18 reverse-phase)

-

Mobile phase buffers (e.g., ammonium phosphate (B84403) buffer)

-

dNTP standards (dATP, dCTP, dGTP, dTTP)

Procedure:

-

Cell Harvesting and Lysis: Harvest a known number of cells and immediately quench their metabolism by adding ice-cold extraction solution (e.g., 60% methanol or 0.5 M TCA).

-

Extraction: Lyse the cells by vortexing or sonication.

-

Neutralization (for TCA extraction): If using TCA, neutralize the extract with a suitable base (e.g., tri-n-octylamine/Freon mixture).

-

Centrifugation: Centrifuge the lysate at high speed to pellet cell debris.

-

Sample Preparation: Collect the supernatant containing the nucleotides and, if necessary, filter it before injection into the HPLC system.

-

HPLC Analysis: Inject the sample onto the HPLC column. Elute the nucleotides using a defined gradient of the mobile phase.

-

Detection and Quantification: Detect the nucleotides using a UV detector at a specific wavelength (e.g., 254 nm). Identify and quantify the dNTP peaks by comparing their retention times and peak areas to those of the known standards.

-

Calculation: Calculate the intracellular concentration of each dNTP based on the peak area, the standard curve, and the initial number of cells.

[3H]-Deoxyguanosine Incorporation Assay for DNA Synthesis

This protocol outlines the general steps for measuring the incorporation of radiolabeled this compound into newly synthesized DNA.[15]

Objective: To assess the rate of DNA synthesis by measuring the incorporation of [3H]-deoxyguanosine.

Materials:

-

Cultured cells

-

[3H]-deoxyguanosine

-

Cell culture medium and supplements

-

Trichloroacetic acid (TCA) or other precipitating agent

-

Glass fiber filters

-

Scintillation counter and scintillation fluid

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate and allow them to adhere and grow.

-

Treatment (Optional): Treat the cells with the experimental compounds of interest.

-

Radiolabeling: Add [3H]-deoxyguanosine to the cell culture medium and incubate for a specific period (e.g., 1-4 hours) to allow for its incorporation into newly synthesized DNA.

-

Cell Lysis and DNA Precipitation: Lyse the cells and precipitate the DNA using cold TCA.

-

Filtration: Collect the precipitated DNA on glass fiber filters by vacuum filtration.

-

Washing: Wash the filters with TCA and ethanol (B145695) to remove unincorporated [3H]-deoxyguanosine and other soluble molecules.

-

Quantification: Place the dried filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Analysis: The amount of radioactivity is directly proportional to the amount of [3H]-deoxyguanosine incorporated into the DNA, reflecting the rate of DNA synthesis.

Cell Viability Assay for this compound Toxicity (MTT/MTS Assay)

This protocol describes a colorimetric assay to assess the cytotoxic effects of this compound.[16]

Objective: To determine the effect of this compound on cell viability.

Materials:

-

Cultured cells

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilizing agent (for MTT assay, e.g., DMSO or isopropanol (B130326) with HCl)

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

-

Treatment: Treat the cells with a range of concentrations of this compound and incubate for a desired period (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

Addition of Reagent: Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C. Metabolically active cells will reduce the tetrazolium salt to a colored formazan (B1609692) product.

-

Solubilization (for MTT): If using MTT, add a solubilizing agent to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the untreated control cells.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to this compound metabolism.

References

- 1. sg.idtdna.com [sg.idtdna.com]

- 2. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A Jurkat transcriptional reporter cell line for high-throughput analysis of the Nuclear Factor-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Expression of P-glycoprotein in HeLa cells confers resistance to ceramide cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of this compound Diphosphate Insertion by Human DNA Polymerase β - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Profiling ribonucleotide and deoxyribonucleotide pools perturbed by gemcitabine in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Elevation of dCTP pools in xeroderma pigmentosum variant human fibroblasts alters the effects of DNA repair arrest by arabinofuranosyl cytosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A review comparing deoxyribonucleoside triphosphate (dNTP) concentrations in the mitochondrial and cytoplasmic compartments of normal and transformed cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Deoxyribonucleoside triphosphates in human cells: changes in disease and following exposure to drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Thymidine Incorporation Assay | Thermo Fisher Scientific - CA [thermofisher.com]

- 16. moravek.com [moravek.com]

An In-depth Technical Guide to Exploratory Studies on Deoxyguanosine Analog Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of synthetic strategies for the creation of novel deoxyguanosine analogs. Focusing on core methodologies, this document details experimental protocols, presents quantitative data for comparative analysis, and illustrates key chemical and biological pathways. The synthesis of this compound analogs is a cornerstone of drug discovery and chemical biology, leading to the development of antiviral and anticancer agents, as well as sophisticated molecular probes for studying nucleic acid structure and function.

Core Synthetic Strategies: Modification of the this compound Scaffold

The versatility of the this compound structure allows for chemical modifications at several key positions, primarily on the purine (B94841) base and the deoxyribose sugar moiety. This guide will focus on three exploratory synthetic routes that exemplify common and powerful strategies in this field: C8-arylation via Suzuki-Miyaura cross-coupling, the synthesis of a 2',3'-didehydro-2',3'-dithis compound (B1496509) (d4G) prodrug, and C8-alkynylation via Sonogashira coupling for the development of fluorescent probes.

C8-Aryl-2'-deoxyguanosine Analogs via Suzuki-Miyaura Cross-Coupling

The C8 position of guanine (B1146940) is a frequent target for modification as it allows for the introduction of a wide range of substituents with minimal disruption to the Watson-Crick base pairing face. The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for creating a carbon-carbon bond between the C8 of an 8-bromo-2'-deoxyguanosine (B1139848) precursor and various arylboronic acids.[1][2] This reaction is valued for its mild conditions and tolerance of numerous functional groups.[3]

A general procedure for the Suzuki-Miyaura coupling of 8-bromo-2'-deoxyguanosine (8-BrdG) with heteroarylboronic acids is as follows:

-

Reaction Setup: In a microwave reaction vessel, combine 8-BrdG (1.0 eq), the respective heteroarylboronic acid (1.5 eq), palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.027 eq), triphenylphosphine-3,3',3''-trisulfonic acid trisodium (B8492382) salt (TPPTS, 0.067 eq), and sodium carbonate (Na₂CO₃, 1.9 eq).

-

Solvent Addition: Add a solvent mixture of water, acetonitrile (B52724) (MeCN), and N,N-dimethylformamide (DMF) in a 2:1:1 ratio.

-

Microwave Irradiation: Seal the vessel and subject the mixture to microwave irradiation at a set temperature (e.g., 150 °C) for a specified time (e.g., 10-20 minutes).

-

Work-up and Purification: After cooling, the reaction mixture is typically purified directly by reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the desired 8-heteroaryl-2'-deoxyguanosine analog.

| Entry | Arylboronic Acid | Product | Reaction Time (min) | Yield (%) |

| 1 | 2-Thiopheneboronic acid | 8-(2-Thienyl)-2'-dG | 10 | 75 |

| 2 | 3-Thiopheneboronic acid | 8-(3-Thienyl)-2'-dG | 10 | 72 |

| 3 | 2-Furanboronic acid | 8-(2-Furyl)-2'-dG | 10 | 68 |

| 4 | 3-Pyridinylboronic acid | 8-(3-Pyridinyl)-2'-dG | 20 | 55 |

| 5 | 4-Pyridinylboronic acid | 8-(4-Pyridinyl)-2'-dG | 20 | 60 |

Data synthesized from representative Suzuki-Miyaura coupling reactions of 8-bromo-2'-deoxyguanosine.[1][4]

Synthesis of a 2',3'-didehydro-2',3'-dithis compound (d4G) Prodrug

Nucleoside analogs often require intracellular phosphorylation to their active triphosphate form to exert their therapeutic effect.[5] However, the initial phosphorylation step can be inefficient, and the parent nucleoside may suffer from poor stability or solubility.[6] A prodrug approach can overcome these limitations. 2',3'-didehydro-2',3'-dithis compound (d4G) is a potent anti-HIV agent in its triphosphate form, but the nucleoside itself is unstable.[6] Modification at the O6 position of the guanine ring to create a cyclopropylamino substituent (cyclo-d4G) enhances stability, solubility, and lipophilicity, allowing for effective intracellular delivery and subsequent conversion to the active form.[7]

The synthesis of cyclo-d4G from a protected guanosine (B1672433) precursor involves several key steps:

-

Synthesis of 2-amino-6-chloropurine (B14584) precursor: A suitably protected 2'-deoxyguanosine is converted to the 6-chloro derivative.

-

Introduction of the 2',3'-unsaturation: The 3'-hydroxyl group is activated and then eliminated to form the 2',3'-didehydro-2',3'-dideoxyribose ring.

-

Synthesis of cyclo-D4G: The 6-chloro intermediate is reacted with cyclopropylamine (B47189) in ethanol (B145695) to yield cyclo-d4G. The reaction mixture is heated, and upon completion, the solvent is evaporated, and the product is purified by chromatography.

Once inside a host cell, the prodrug cyclo-d4G is metabolized to d4G, which is then sequentially phosphorylated by cellular kinases to its active triphosphate form (d4GTP).[5][8] d4GTP acts as a chain terminator for viral reverse transcriptase, thereby inhibiting viral replication.[9][10]

C8-Alkynyl-2'-deoxyguanosine Analogs via Sonogashira Coupling

The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[11] In the context of this compound analog synthesis, this reaction is employed to install an alkyne functionality at the C8 position of 8-bromo-2'-deoxyguanosine. The resulting C8-alkynyl-2'-deoxyguanosine is a versatile intermediate that can be further functionalized, for example, through copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), to attach fluorescent probes or other moieties.[12]

A general procedure for the aqueous-phase Sonogashira coupling is as follows:

-

Catalyst Preparation: In a reaction vessel, dissolve palladium acetate (Pd(OAc)₂) and triphenylphosphine-3,3',3''-trisulfonic acid trisodium salt (TPPTS) in water to form the palladium catalyst complex.

-

Reaction Mixture: To the catalyst solution, add 8-bromo-2'-deoxyguanosine, copper(I) iodide (CuI), and the terminal alkyne.

-

Base Addition: Add a suitable base, such as triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (i-Pr₂NH).

-

Reaction Conditions: Stir the reaction mixture at room temperature under an inert atmosphere until the reaction is complete, as monitored by TLC or HPLC.

-

Purification: The product is typically purified by column chromatography on silica (B1680970) gel.

| Entry | Alkyne | Reaction Time (h) | Yield (%) |

| 1 | Phenylacetylene | 3 | 85 |

| 2 | 1-Hexyne | 4 | 78 |

| 3 | Trimethylsilylacetylene | 2 | 92 |

| 4 | Propargyl alcohol | 5 | 75 |

Data synthesized from representative Sonogashira coupling reactions of 8-bromo-2'-deoxyguanosine.[13][14]

The C8-alkynyl-deoxyguanosine can be readily derivatized using click chemistry. For instance, reaction with an azide-functionalized fluorophore, such as an azide-containing coumarin (B35378) or fluorescein (B123965) derivative, in the presence of a copper(I) catalyst yields a highly fluorescent this compound analog. These analogs are valuable tools for studying DNA-protein interactions, DNA repair mechanisms, and nucleic acid conformation.[15][16][17]

Conclusion

The exploratory studies on the synthesis of this compound analogs presented in this guide highlight the chemical tractability of the this compound scaffold for generating novel molecules with significant potential in therapeutics and biomedical research. The Suzuki-Miyaura and Sonogashira cross-coupling reactions provide efficient means to modify the C8 position of the purine ring, leading to the creation of analogs with diverse functionalities. Furthermore, the synthesis of prodrugs, such as cyclo-d4G, demonstrates a strategic approach to enhance the pharmacological properties of potent nucleoside analogs. The continued exploration of new synthetic methodologies and the design of novel this compound analogs will undoubtedly lead to the discovery of new therapeutic agents and more sophisticated tools for molecular biology.

References

- 1. Synthesis of 8-Heteroaryl-2′-deoxyguanosine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 8-Heteroaryl-2'-deoxyguanosine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Suzuki-Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Substrate specificity and phosphorylation of antiviral and anticancer nucleoside analogues by human deoxyribonucleoside kinases and ribonucleoside kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel use of a guanosine prodrug approach to convert 2',3'-didehydro-2',3'-dithis compound into a viable antiviral agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Engineering Kinases to Phosphorylate Nucleoside Analogs for Antiviral and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]

- 10. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Aqueous-phase Sonogashira alkynylation to synthesize 5-substituted pyrimidine and 8-substituted purine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of fluorescent nucleoside analogs as probes for 2’-deoxyribonucleoside kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 14. researchgate.net [researchgate.net]

- 15. ccrod.cancer.gov [ccrod.cancer.gov]

- 16. What makes thienoguanosine an outstanding fluorescent DNA probe? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Fluorescent Probes of DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]

8-Hydroxy-2'-Deoxyguanosine: A Comprehensive Technical Guide to its Role as a Biomarker for Oxidative Stress

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-hydroxy-2'-deoxyguanosine (8-OHdG), also known as 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), is a pivotal and widely studied biomarker of oxidative DNA damage.[1] Its formation is a direct consequence of the interaction of reactive oxygen species (ROS) with the guanine (B1146940) base in DNA. Due to its stability and excretion in biofluids, 8-OHdG serves as a reliable indicator of systemic oxidative stress and has been implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, cardiovascular diseases, and diabetes. This technical guide provides an in-depth overview of 8-OHdG as a biomarker, including its formation, detection methodologies, and clinical significance, with a focus on quantitative data and detailed experimental protocols.

Formation of 8-Hydroxy-2'-Deoxyguanosine

Reactive oxygen species, such as the hydroxyl radical (•OH), readily attack the C8 position of guanine, the most easily oxidized of the four DNA bases. This hydroxylation event leads to the formation of the 8-OHdG lesion within the DNA strand. This damaged nucleoside can be excised from the DNA by the base excision repair (BER) pathway and is subsequently released into the bloodstream and excreted in the urine.

Signaling Pathways and Biological Consequences

The presence of 8-OHdG in DNA is not merely a marker of damage but also an active participant in cellular signaling and mutagenesis.

Base Excision Repair (BER) Pathway for 8-OHdG

The primary mechanism for the removal of 8-OHdG from DNA is the Base Excision Repair (BER) pathway. This multi-step process is crucial for maintaining genomic integrity.

Caption: Base Excision Repair (BER) pathway for 8-OHdG.

Mutagenic Consequences of Unrepaired 8-OHdG

If not repaired, 8-OHdG can lead to a characteristic G to T transversion mutation during DNA replication. This occurs because 8-OHdG can mispair with adenine (B156593) (A) instead of cytosine (C).

References

Deoxyguanosine metabolism in mitochondrial function

An In-depth Technical Guide to Deoxyguanosine Metabolism in Mitochondrial Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondria, the powerhouses of the cell, rely on the integrity of their own genetic material, mitochondrial DNA (mtDNA), for proper function. The maintenance of mtDNA is critically dependent on a steady and balanced supply of deoxyribonucleoside triphosphates (dNTPs). This compound kinase (dGK), a key enzyme in the mitochondrial salvage pathway, plays a pivotal role in this process by phosphorylating this compound (dG) and deoxyadenosine (B7792050) (dA). Dysregulation of this compound metabolism, primarily through mutations in the DGUOK gene encoding dGK, leads to a depletion of the mitochondrial dGTP pool, resulting in mtDNA depletion syndromes (MDS). These devastating disorders typically manifest as severe hepatocerebral or myopathic phenotypes. This technical guide provides a comprehensive overview of this compound metabolism in the context of mitochondrial function, detailing the biochemical pathways, the pathological consequences of their disruption, and the experimental methodologies used to investigate these processes.

Introduction

Mitochondrial DNA is a small, circular genome that encodes essential subunits of the oxidative phosphorylation (OXPHOS) system. Unlike nuclear DNA, mtDNA replication is not restricted to the S-phase of the cell cycle and occurs in post-mitotic cells. This necessitates a constant supply of dNTPs within the mitochondria. Mammalian cells have two pathways for dNTP synthesis: the de novo pathway, which is primarily active in proliferating cells, and the salvage pathway, which recycles deoxyribonucleosides. Mitochondria heavily rely on the salvage pathway for their dNTP supply.

This compound kinase (dGK) is a rate-limiting enzyme in the mitochondrial purine (B94841) salvage pathway.[1] It catalyzes the phosphorylation of this compound (dG) and deoxyadenosine (dA) to their monophosphate forms, which are then further phosphorylated to dGTP and dATP, respectively, for incorporation into mtDNA.[2] Mutations in the DGUOK gene lead to dGK deficiency, causing an imbalance in the mitochondrial dNTP pool and subsequent mtDNA depletion.[2][3] This impairment of mtDNA maintenance underlies the pathophysiology of a specific form of mitochondrial DNA depletion syndrome (MDS), a group of autosomal recessive disorders characterized by a severe reduction in mtDNA content in affected tissues.[4]

The Central Role of this compound Kinase in Mitochondrial Homeostasis

The DGUOK gene, located on chromosome 2p13, provides the instructions for synthesizing this compound kinase.[5][6] This enzyme is crucial for maintaining the mitochondrial pool of purine deoxynucleotides.[7]

Biochemical Pathway of this compound Metabolism in Mitochondria

The mitochondrial salvage pathway for purine deoxyribonucleosides is a critical process for mtDNA maintenance. This compound is transported into the mitochondria where it is phosphorylated by dGK.

References

- 1. The mitochondrial this compound kinase is required for cancer cell stemness in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. This compound Kinase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. What are DGUOK inhibitors and how do they work? [synapse.patsnap.com]

- 5. medlineplus.gov [medlineplus.gov]

- 6. DGUOK - Wikipedia [en.wikipedia.org]

- 7. DGUOK gene: MedlinePlus Genetics [medlineplus.gov]

Investigating the Promutagenic Potential of Deoxyguanosine Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and mechanistic insights into the promutagenic potential of several key deoxyguanosine analogs. It is designed to serve as a technical resource for researchers actively involved in drug development, toxicology, and molecular biology.

Introduction

This compound analogs are a class of molecules structurally similar to the natural nucleoside 2'-deoxyguanosine. These analogs can be incorporated into DNA during replication and have been successfully developed as antiviral and anticancer agents. However, their structural similarity to the natural building blocks of DNA also carries an inherent risk of inducing mutations, a property known as promutagenic potential. This guide explores the mechanisms of mutagenicity and provides detailed protocols for assessing the promutagenic risk associated with these compounds. We will focus on four key analogs: 8-oxo-2'-deoxyguanosine (a product of oxidative DNA damage), Ganciclovir (B1264) (an antiviral medication), Penciclovir (B1679225) (another antiviral agent), and Carbocyclic 2'-deoxyguanosine (a metabolically stable analog).

Promutagenic Mechanisms of this compound Analogs

The promutagenic nature of this compound analogs stems from their ability to be incorporated into DNA and subsequently mispair with incorrect bases during DNA replication, or to stall the replication fork, triggering error-prone repair pathways.

8-oxo-2'-deoxyguanosine (8-oxodG)

8-oxodG is one of the most common oxidative DNA lesions and serves as a biomarker for oxidative stress. Its mutagenicity arises from its ability to adopt a syn conformation, which allows it to form a stable Hoogsteen base pair with deoxyadenosine (B7792050) (dA) during DNA replication.[1] This mispairing, if not corrected by cellular repair mechanisms, leads to G:C to T:A transversion mutations in subsequent rounds of replication.[1][2] The cellular response to 8-oxodG involves multiple DNA polymerases. While replicative polymerases can be stalled by the lesion, specialized translesion synthesis (TLS) polymerases can bypass it, with varying degrees of fidelity.[1][2]

Ganciclovir (GCV)

Ganciclovir is an antiviral drug primarily used for cytomegalovirus (CMV) infections. After intracellular phosphorylation to its triphosphate form, GCV acts as a competitive inhibitor of viral DNA polymerase.[3] Its incorporation into the growing DNA chain can lead to chain termination.[3] Recent studies have revealed a distinct mutational signature associated with Ganciclovir treatment, characterized by a high frequency of C>A transversions.[4][5] This signature has been observed in patients treated with GCV and has been linked to an increased risk of post-transplant malignancies.[4][5]

Penciclovir (PCV)

Penciclovir, another antiviral agent, is also a guanosine (B1672433) analog that requires intracellular phosphorylation to its active triphosphate form. It functions as a competitive inhibitor of viral DNA polymerase, but unlike some other analogs, it is not an obligate chain terminator.[6] Its promutagenic potential is generally considered to be low due to its high selectivity for viral DNA polymerase over host cell polymerases.[6][7]

Carbocyclic 2'-deoxyguanosine (CdG)

Carbocyclic 2'-deoxyguanosine is a synthetic analog where the oxygen atom in the deoxyribose ring is replaced by a methylene (B1212753) group. This modification confers resistance to enzymatic degradation, increasing its metabolic stability. Like other this compound analogs, it is phosphorylated intracellularly and can be incorporated into DNA, acting as an inhibitor of DNA synthesis.[8] Its rigid carbocyclic ring structure can distort the DNA backbone, potentially leading to replication errors.

Quantitative Data Summary

The following tables summarize key quantitative data related to the promutagenic and cytotoxic potential of the discussed this compound analogs.

| This compound Analog | Mutation Type Observed | Mutation Frequency | Cell Type/System | Reference |

| 8-oxo-2'-deoxyguanosine | G→T transversions | 5.2% - 6.8% | COS-7 cells | [9] |

| Ganciclovir | C>A transversions (at CpA sites) | Signature observed in 22 of 121,771 patient tumor samples | Human patients (GENIE and FM cohorts) | [4][5] |

| Penciclovir | Not significantly mutagenic | - | - | [6][7] |

| Carbocyclic 2'-deoxyguanosine | Inhibition of DNA synthesis | - | Malignant human T cell lines | [8] |

Table 1: Mutagenicity of this compound Analogs

| This compound Analog | IC50 (µM) | Cell Line | Assay Method | Reference |

| Ganciclovir | > 6.0 (for resistant strains) | Clinical CMV isolates | Plaque Reduction Assay | [3] |

| Penciclovir | 0.8 (vs. HSV-1), 0.6 (vs. HSV-2) | MRC-5 | Plaque Reduction Assay | [10] |

| Penciclovir | Varies significantly by cell line | Multiple | Plaque Reduction Assay | [7][11] |

| Carbocyclic 2'-deoxyguanosine | Potent inhibition of HBV replication | HepG2 2.2.15 cells | - | [12] |

Table 2: Cytotoxicity and Antiviral Activity of this compound Analogs

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the promutagenic potential of this compound analogs.

supF Plasmid-Based Forward Mutation Assay

This assay is used to determine the frequency and spectrum of mutations induced by a test compound in a shuttle vector plasmid that can replicate in both mammalian and bacterial cells.

Materials:

-

supF shuttle vector plasmid (e.g., pSP189)

-

Mammalian host cells (e.g., HEK293T)

-

Transfection reagent (e.g., Lipofectamine 3000)

-

This compound analog of interest

-

Plasmid DNA extraction kit

-

Competent E. coli indicator strain (e.g., MBL50) carrying a lacZ amber mutation

-

LB agar (B569324) plates containing ampicillin, X-gal, and IPTG

-

LB agar plates for selection of supF mutants (e.g., containing L-arabinose for the MBL50 strain)[13]

Procedure:

-

Transfection: Transfect the supF shuttle vector into the mammalian host cells using a suitable transfection reagent.

-

Treatment: Expose the transfected cells to various concentrations of the this compound analog for a defined period (e.g., 24-48 hours). Include a vehicle control.

-

Plasmid Rescue: After treatment, harvest the cells and extract the plasmid DNA using a plasmid DNA extraction kit.

-

Transformation: Transform the rescued plasmid DNA into the competent E. coli indicator strain.

-

Plating for Total Transformants (Titer Plates): Plate a dilution of the transformation mixture onto LB agar plates containing ampicillin, X-gal, and IPTG. Incubate overnight at 37°C. The total number of colonies (blue and white) represents the total number of rescued plasmids.

-

Plating for Mutant Selection (Selection Plates): Plate the remaining transformation mixture onto the appropriate selection plates that only allow the growth of bacteria containing a plasmid with a mutated supF gene.[13] Incubate overnight at 37°C.

-

Mutation Frequency Calculation: The mutation frequency is calculated as the number of colonies on the selection plates divided by the total number of colonies on the titer plates (adjusted for dilution).

-

Mutation Spectrum Analysis: Isolate plasmid DNA from individual mutant colonies from the selection plates. Sequence the supF gene to determine the nature of the mutations (e.g., point mutations, deletions, insertions).

ToxTracker® Genotoxicity Assay

The ToxTracker® assay is a mammalian stem cell-based reporter assay that provides mechanistic insight into the genotoxic properties of compounds. It utilizes a panel of GFP-reporter cell lines to detect DNA damage, oxidative stress, and protein damage.

Materials:

-

ToxTracker® cell lines (e.g., Bscl2-GFP for DNA replication stress, Srxn1-GFP for oxidative stress)[14][15]

-

Cell culture medium and supplements

-

96-well plates

-

This compound analog of interest

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed the ToxTracker® reporter cell lines into 96-well plates at a predetermined density.

-

Compound Treatment: Treat the cells with a range of concentrations of the this compound analog for 24 hours. Include positive and negative controls. For compounds requiring metabolic activation, a 3-hour treatment in the presence of S9 mix followed by a 21-hour incubation without the compound can be performed.[1]

-

Cell Harvesting and Staining: After the incubation period, harvest the cells and, if necessary, stain with a viability dye.

-

Flow Cytometry Analysis: Analyze the cells using a flow cytometer to measure the GFP intensity in each reporter cell line.

-

Data Analysis: The fold induction of GFP expression in each reporter line is calculated relative to the vehicle control. A significant increase in GFP expression in specific reporter lines indicates the induction of particular types of cellular damage. For example, induction of the Bscl2-GFP reporter is indicative of DNA replication stress.[14][15]

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Mammalian cell line of interest

-

96-well plates

-

This compound analog of interest

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the this compound analog for a specified period (e.g., 48-72 hours). Include untreated controls.

-

MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan (B1609692) crystals by viable cells.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the compound concentration.

HPLC Analysis of Intracellular Nucleoside Triphosphates

This method is used to quantify the intracellular concentrations of nucleoside triphosphates, which can be altered by treatment with nucleoside analogs.

Materials:

-

Mammalian cells

-

This compound analog of interest

-

60% methanol (B129727) (ice-cold)

-

Water

-

HPLC system with a C18 reverse-phase column

-

Mobile phase buffers (e.g., ammonium (B1175870) phosphate (B84403) and acetonitrile)

-

Nucleoside triphosphate standards

Procedure:

-

Cell Culture and Treatment: Culture cells to the desired density and treat with the this compound analog for the desired time.

-

Extraction: Harvest the cells and extract the intracellular metabolites by adding ice-cold 60% methanol. After centrifugation, the supernatant is collected.

-

Phase Separation: Add chloroform and water to the supernatant to separate the polar and non-polar phases. The aqueous (upper) phase containing the nucleoside triphosphates is collected.

-

HPLC Analysis: Inject the aqueous extract onto the HPLC system. Separate the nucleoside triphosphates using a gradient of the mobile phase buffers.

-

Quantification: Detect the nucleoside triphosphates by UV absorbance at 254 nm. The concentration of each triphosphate is determined by comparing its peak area to a standard curve generated from known concentrations of nucleoside triphosphate standards.

Clonal Sequencing of Viral DNA for Mutation Analysis

This method is used to determine the mutation frequency and spectrum in a viral population after treatment with a this compound analog.

Materials:

-

Virus stock

-

Host cells

-

This compound analog of interest

-

Viral DNA/RNA extraction kit

-

Reverse transcriptase (for RNA viruses)

-

High-fidelity DNA polymerase for PCR

-

Primers flanking the target viral gene region

-

PCR purification kit

-

Cloning vector (e.g., pCR2.1-TOPO)

-

Competent E. coli for cloning

-

Plasmid DNA extraction kit

-

Sanger sequencing reagents and access to a sequencer

Procedure:

-

Viral Infection and Treatment: Infect host cells with the virus at a specific multiplicity of infection (MOI). Treat the infected cells with the this compound analog.

-

Harvest and Nucleic Acid Extraction: After a defined incubation period, harvest the virus or infected cells and extract the viral nucleic acid. For RNA viruses, perform reverse transcription to generate cDNA.

-

PCR Amplification: Amplify a specific target region of the viral genome using high-fidelity DNA polymerase and specific primers.[16][17]

-

Cloning: Ligate the purified PCR product into a cloning vector and transform the ligation mixture into competent E. coli. Plate the bacteria and allow individual colonies to grow.

-

Plasmid Isolation and Sequencing: Pick individual bacterial colonies, grow them in liquid culture, and isolate the plasmid DNA. Sequence the inserted viral DNA fragment from each clone using Sanger sequencing.[16][17]

-

Sequence Analysis: Align the sequences from multiple clones to a reference viral sequence to identify and quantify the mutations that occurred during viral replication in the presence of the analog.

Signaling Pathways and Logical Relationships

The promutagenic activity of this compound analogs often triggers cellular DNA damage response (DDR) pathways. The following diagrams illustrate these pathways and the experimental workflow for investigating the promutagenic potential of these compounds.

Conclusion

The investigation of the promutagenic potential of this compound analogs is a critical aspect of drug development and safety assessment. This guide has provided an in-depth overview of the mechanisms by which these analogs can induce mutations and has detailed a suite of experimental protocols for their evaluation. By employing a combination of cellular and molecular assays, researchers can gain a comprehensive understanding of the risks associated with these compounds and make informed decisions in the drug development process. The provided workflows and signaling pathway diagrams serve as a conceptual framework for designing and interpreting studies in this important area of research.

References

- 1. criver.com [criver.com]

- 2. The genomic landscape of 8-oxodG reveals enrichment at specific inherently fragile promoters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frequency of UL97 phosphotransferase mutations related to ganciclovir resistance in clinical cytomegalovirus isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ganciclovir-induced mutations are present in a diverse spectrum of post-transplant malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ganciclovir-induced mutations are present in a diverse spectrum of post-transplant malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Susceptibilities of Herpes Simplex Viruses to Penciclovir and Acyclovir in Eight Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biochemical basis for the enhanced toxicity of deoxyribonucleosides toward malignant human T cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantification of 8-oxoG in Plant Telomeres - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activity of penciclovir in antiviral assays against herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Susceptibilities of herpes simplex viruses to penciclovir and acyclovir in eight cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. A method for selection of forward mutations in supF gene carried by shuttle-vector plasmids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. toxys.com [toxys.com]

- 15. researchgate.net [researchgate.net]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. Guidelines for Sanger sequencing and molecular assay monitoring - PMC [pmc.ncbi.nlm.nih.gov]

Deoxyguanosine in the context of purine metabolism pathways

An In-depth Technical Guide to Deoxyguanosine in Purine (B94841) Metabolism

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound, a fundamental component of deoxyribonucleic acid (DNA), occupies a central position in the intricate network of purine metabolism. Its metabolic pathways—comprising de novo synthesis, salvage, and catabolism—are critical for maintaining genomic integrity, cellular energy homeostasis, and signaling processes. Dysregulation of these pathways is implicated in a range of pathologies, including mitochondrial disorders, immunodeficiencies, and cancer. This technical guide provides a comprehensive overview of this compound metabolism, presenting quantitative data, detailed experimental protocols, and pathway visualizations to serve as a resource for researchers and drug development professionals. We will explore the enzymatic steps governing this compound nucleotide concentration, its role as a precursor for DNA synthesis, and the significance of its oxidized derivative, 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), as a key biomarker for oxidative stress and disease.

Core Metabolic Pathways Involving this compound

The cellular pool of this compound triphosphate (dGTP), the form incorporated into DNA, is maintained through two primary routes: the de novo synthesis pathway and the salvage pathway.

De Novo Synthesis of Purine Nucleotides

The de novo pathway constructs purine nucleotides from simple molecular precursors, such as amino acids, CO2, and one-carbon units provided by tetrahydrofolate.[1][2][3] This energy-intensive process involves a series of enzymatic steps to build the purine ring structure on a phosphoribosyl pyrophosphate (PRPP) foundation.[4][5] The pathway culminates in the synthesis of inosine (B1671953) monophosphate (IMP), the common precursor for both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP).[5][6]

From GMP, the synthesis of this compound nucleotides proceeds as follows:

-

GMP to GDP: Guanylate kinase phosphorylates GMP to guanosine diphosphate (B83284) (GDP).

-